![molecular formula C7H4ClN3O2 B1371988 4-氯-5H-吡咯并[3,2-D]嘧啶-7-羧酸 CAS No. 1019056-31-5](/img/structure/B1371988.png)
4-氯-5H-吡咯并[3,2-D]嘧啶-7-羧酸
描述
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase. It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is C7H4ClN3O2. The molecular weight is 197.579 Da . The InChIKey, a unique identifier for chemical substances, is ZGJDDWOXVGDTSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.57 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. The exact mass and monoisotopic mass are 153.0093748 g/mol. The topological polar surface area is 41.6 Ų .科学研究应用
分子设计和共晶形成
4-氯-5H-吡咯并[3,2-D]嘧啶-7-羧酸已被用于设计涉及各种羧酸的共晶。这些共晶通过单晶X射线衍射表征,显示出多样的分子相互作用,包括氢键和π-π堆积相互作用。这些研究有助于理解分子设计原则和超分子结构的形成(Rajam et al., 2018)。
结构分析
该化合物还成为研究的结构分析对象,例如在分析2-氨基-7-氯-2'-脱氧链蓝霉苷时,其构象和键合相互作用得到了检验。这项研究有助于理解分子结构和相互作用,这对于药物设计和化学中其他应用至关重要(Seela et al., 2006)。
多样性导向合成
在合成化学领域,该化合物已参与吡咯并[3,2-d]嘧啶的多样性导向合成。这种合成方法对于生成具有潜在应用于药理学和材料科学的新化合物至关重要(Marcotte et al., 2003)。
荧光化合物的合成
该化合物已被用于合成不显示显著生物活性但具有明亮荧光的荧光2-取代6-(Het)芳基-7-去氮嘌呤碱基。这在开发用于各种应用的新型荧光材料方面具有相关性(Sabat et al., 2016)。
杀真菌性能的开发
它还在合成具有杀真菌性能的衍生物中发挥作用。这方面的研究展示了其在农业化学和新杀菌剂开发中的潜力(Тумкявичюс等,2013)。
对构象特征的洞察
研究还探讨了结构修饰如何影响相关化合物的超分子聚集,提供了有关其构象特征的见解。了解这些特征对于设计具有特定性质的分子至关重要(Nagarajaiah & Begum, 2014)。
X射线分析用于结构确定
已对各种衍生物进行X射线分析,以了解不同取代基相对于杂环环的位置,这在晶体学和材料科学领域至关重要(Asaftei et al., 2009)。
新颖反应途径和合成
研究还专注于新颖反应途径,导致以前未知衍生物和潜在具有生物活性的化合物的合成。这些研究对于发现新反应和合成新型分子至关重要(Zinchenko et al., 2018)。
作用机制
Target of Action
The primary targets of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription .
Mode of Action
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid interacts with its targets by binding to them . By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA . Similarly, its antimycobacterial activity is due to its ability to bind to RNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and RNA polymerase, it disrupts these processes, leading to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid’s action include the inhibition of bacterial DNA replication and transcription. This leads to the cessation of bacterial growth, making the compound potentially useful in antibacterial and antimycobacterial therapies .
生化分析
Biochemical Properties
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as DNA gyrase and RNA polymerase. DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription. By binding to DNA gyrase, 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid inhibits its activity, preventing the breakdown of bacterial DNA . Additionally, this compound has antimycobacterial activity due to its ability to bind to RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template .
Cellular Effects
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid affects various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in DNA replication and transcription. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA gyrase and RNA polymerase can disrupt the normal functioning of bacterial cells, leading to cell death .
Molecular Mechanism
The molecular mechanism of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the active sites of DNA gyrase and RNA polymerase, inhibiting their enzymatic activities. This inhibition prevents the enzymes from performing their essential functions in DNA replication and RNA synthesis, respectively. As a result, the compound exerts its effects by disrupting the normal cellular processes of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable when stored at temperatures between 0-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and replication .
Dosage Effects in Animal Models
The effects of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to host tissues and disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is involved in various metabolic pathways. The compound interacts with enzymes such as DNA gyrase and RNA polymerase, which play crucial roles in DNA replication and RNA synthesis. By inhibiting these enzymes, the compound can affect metabolic flux and alter metabolite levels within cells. These changes can have downstream effects on cellular processes and overall cell function .
Transport and Distribution
The transport and distribution of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. Studying the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUREEKHRDWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

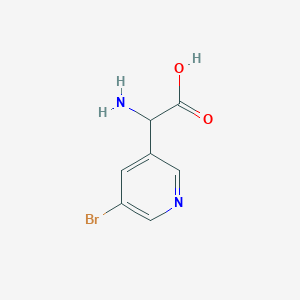

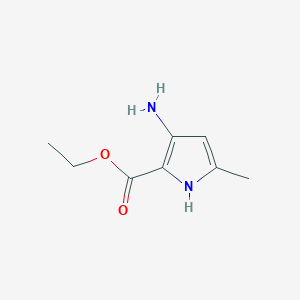

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
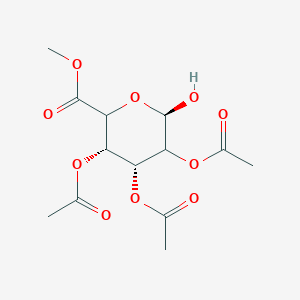

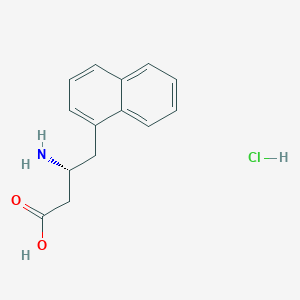
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)

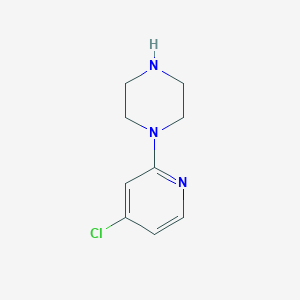
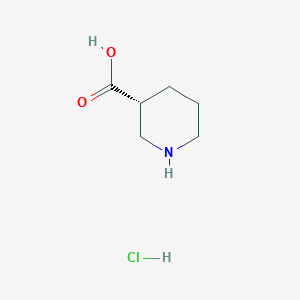

![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)